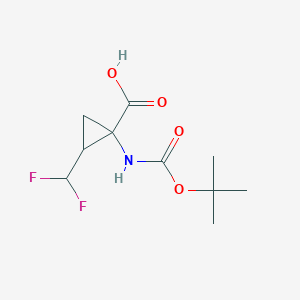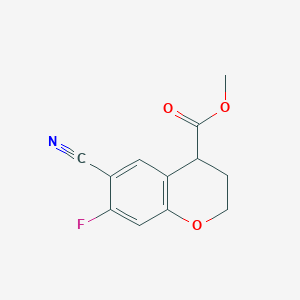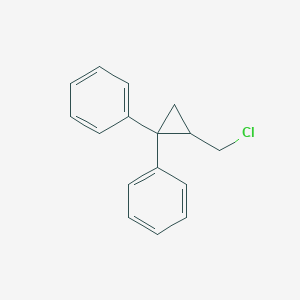
5-CYANO-4-FLUORO-2-METHOXYBENZOIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-CYANO-4-FLUORO-2-METHOXYBENZOIC ACID is an organic compound with the molecular formula C9H6FNO3. It is a derivative of benzoic acid, characterized by the presence of a cyano group (–CN), a fluoro group (–F), and a methoxy group (–OCH3) attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYANO-4-FLUORO-2-METHOXYBENZOIC ACID typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Starting with 4-fluoro-2-methoxybenzoic acid, the compound undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Diazotization: The amino group is converted to a diazonium salt.
Sandmeyer Reaction: The diazonium salt undergoes a Sandmeyer reaction to introduce the cyano group.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
5-CYANO-4-FLUORO-2-METHOXYBENZOIC ACID can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the cyano and fluoro groups, the compound can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The cyano group can be reduced to an amine group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2) and Lewis acids (e.g., AlCl3).
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly employed.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated derivatives.
Nucleophilic Substitution: Products include substituted benzoic acids.
Reduction: Products include aminobenzoic acids.
Applications De Recherche Scientifique
5-CYANO-4-FLUORO-2-METHOXYBENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-CYANO-4-FLUORO-2-METHOXYBENZOIC ACID depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the cyano and fluoro groups can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-2-methoxybenzoic acid: Lacks the cyano group, making it less reactive in certain chemical reactions.
5-Cyano-2-methoxybenzoic acid: Lacks the fluoro group, affecting its electronic properties and reactivity.
4-Cyano-2-fluorobenzoic acid: Lacks the methoxy group, influencing its solubility and reactivity.
Uniqueness
5-CYANO-4-FLUORO-2-METHOXYBENZOIC ACID is unique due to the combination of the cyano, fluoro, and methoxy groups on the benzene ring. This unique combination imparts distinct electronic and steric properties, making it valuable in various chemical and biological applications.
Propriétés
Formule moléculaire |
C9H6FNO3 |
|---|---|
Poids moléculaire |
195.15 g/mol |
Nom IUPAC |
5-cyano-4-fluoro-2-methoxybenzoic acid |
InChI |
InChI=1S/C9H6FNO3/c1-14-8-3-7(10)5(4-11)2-6(8)9(12)13/h2-3H,1H3,(H,12,13) |
Clé InChI |
DHLRZZROPUQGLE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)F)C#N)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[7-(Methylsulfonyl)-2,3-dihydro-1,4-benzodioxin-2-YL]methanol](/img/structure/B8462841.png)


![1h-Pyrrolo[3,2-b]pyridine-2-carboxylic acid,1-[(3-chlorophenyl)methyl]-4,5-dihydro-5-oxo-4-phenyl-,ethyl ester](/img/structure/B8462866.png)



![[beta-(Methylthio)ethyl]aniline](/img/structure/B8462890.png)
![chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine](/img/structure/B8462894.png)

![6-Methyl-5-oxo-2,3,4,5-tetrahydro-benzo[b]azepine-1-carboxylic acid isopropyl ester](/img/structure/B8462908.png)

